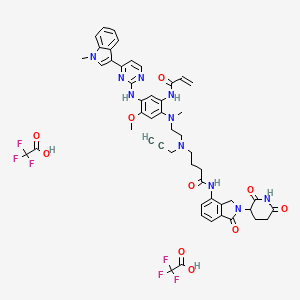

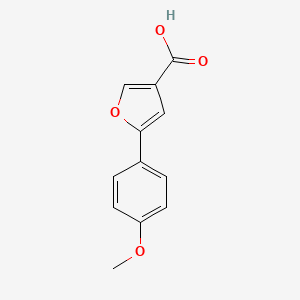

![molecular formula C61H82N8O9S B10861944 (2S,4R)-1-[(2S)-2-[5-[3-[(3S,5S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-5-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]oxyphenoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10861944.png)

(2S,4R)-1-[(2S)-2-[5-[3-[(3S,5S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-5-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]oxyphenoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CST626, also known as Compound 9, is a potent pan-inhibitor of apoptosis proteins (IAP) degrader. It is a heterobifunctional molecule that belongs to the class of proteolysis-targeting chimeras (PROTACs). CST626 effectively degrades cellular IAP1, cellular IAP2, and X-linked IAP in various cancer cell lines, making it a valuable tool in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: CST626 is synthesized through a multi-step process involving the coupling of a von Hippel-Lindau (VHL) ligand derivative with a monovalent second mitochondria-derived activator of caspases (Smac) mimetic. The synthesis involves the following key steps:

Preparation of VHL Ligand Derivative: The VHL ligand is modified to include a linker that can be conjugated to the Smac mimetic.

Synthesis of Smac Mimetic: The Smac mimetic is synthesized through a series of reactions, including amide bond formation and cyclization.

Coupling Reaction: The VHL ligand derivative and the Smac mimetic are coupled together using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), under mild conditions

Industrial Production Methods: Industrial production of CST626 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: CST626 undergoes various chemical reactions, including:

Degradation Reactions: CST626 induces the degradation of cellular IAP1, cellular IAP2, and X-linked IAP through the ubiquitin-proteasome pathway.

Binding Reactions: CST626 binds to the BIR domain of IAPs, leading to their ubiquitination and subsequent degradation

Common Reagents and Conditions:

Reagents: Common reagents used in the synthesis and reactions of CST626 include DCC, EDC, N-hydroxysuccinimide (NHS), and various solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM).

Conditions: Reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 50°C, and reaction times varying from a few hours to overnight

Major Products: The major products formed from the reactions of CST626 are the degraded IAP proteins and the corresponding ubiquitinated intermediates .

Scientific Research Applications

CST626 has a wide range of scientific research applications, including:

Cancer Research: CST626 is used to study the role of IAPs in cancer cell survival and proliferation. .

Apoptosis Studies: CST626 is utilized to investigate the mechanisms of apoptosis and the role of IAPs in inhibiting programmed cell death

Drug Development: CST626 serves as a lead compound for the development of new PROTACs targeting IAPs and other proteins involved in cancer and other diseases

Mechanism of Action

CST626 exerts its effects through the following mechanism:

Binding to IAPs: CST626 binds to the BIR domain of IAPs, leading to their ubiquitination.

Ubiquitination and Degradation: The ubiquitinated IAPs are recognized by the proteasome and degraded, resulting in the reduction of IAP levels in the cell.

Induction of Apoptosis: The degradation of IAPs removes their inhibitory effect on caspases, leading to the activation of caspases and the induction of apoptosis in cancer cells

Comparison with Similar Compounds

CST626 is unique among similar compounds due to its high potency and selectivity for IAP degradation. Similar compounds include:

Dovitinib-RIBOTAC: A selective RNA degrader that targets pre-miR-21.

SJ1008030: A selective JAK2 degrader within the PROTAC class.

PROTAC α-synuclein degrader 3: A potent and selective agent for degrading α-synuclein, used in Parkinson’s disease research.

CST626 stands out due to its ability to effectively degrade multiple IAPs with high potency, making it a valuable tool in cancer research and drug development .

Properties

Molecular Formula |

C61H82N8O9S |

|---|---|

Molecular Weight |

1103.4 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[5-[3-[(3S,5S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-5-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]oxyphenoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C61H82N8O9S/c1-37(40-26-28-43(29-27-40)54-38(2)63-36-79-54)64-57(73)50-31-44(70)34-68(50)60(76)55(61(4,5)6)66-52(71)25-13-14-30-77-45-21-16-22-46(32-45)78-47-33-51(58(74)65-49-24-15-20-41-17-11-12-23-48(41)49)69(35-47)59(75)53(42-18-9-8-10-19-42)67-56(72)39(3)62-7/h11-12,16-17,21-23,26-29,32,36-37,39,42,44,47,49-51,53,55,62,70H,8-10,13-15,18-20,24-25,30-31,33-35H2,1-7H3,(H,64,73)(H,65,74)(H,66,71)(H,67,72)/t37-,39-,44+,47-,49+,50-,51-,53-,55+/m0/s1 |

InChI Key |

SMENADKMMXTZAZ-FMVATYOPSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCOC4=CC(=CC=C4)O[C@H]5C[C@H](N(C5)C(=O)[C@H](C6CCCCC6)NC(=O)[C@H](C)NC)C(=O)N[C@@H]7CCCC8=CC=CC=C78)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOC4=CC(=CC=C4)OC5CC(N(C5)C(=O)C(C6CCCCC6)NC(=O)C(C)NC)C(=O)NC7CCCC8=CC=CC=C78)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

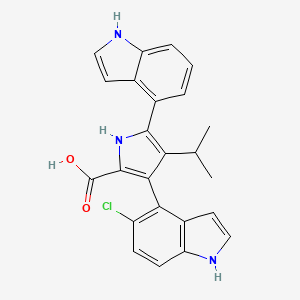

![5-fluoro-3-methyl-2-[4-[[4-(trifluoromethylsulfanyl)phenyl]methyl]phenyl]-1H-quinolin-4-one](/img/structure/B10861863.png)

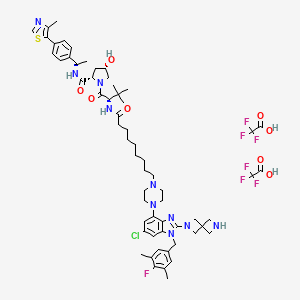

![3-[1-(4-Chlorophenyl)pyrazol-4-yl]-7,8-dihydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B10861869.png)

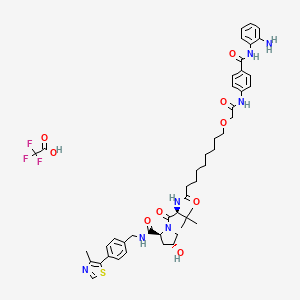

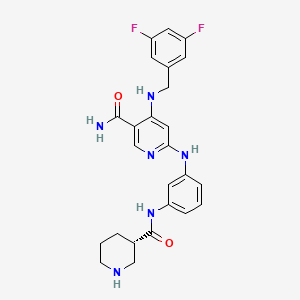

![(2R)-2-[[(2R)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B10861901.png)

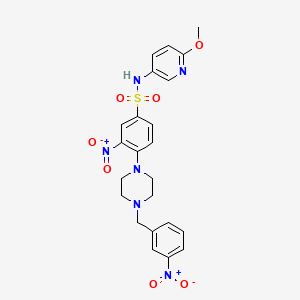

![4-[4-[(Z)-C-(4-chlorophenyl)-N-hydroxycarbonimidoyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B10861911.png)

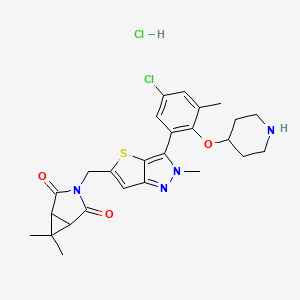

![(5S)-N-[7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-[1,3]thiazolo[4,5-c]pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B10861938.png)

![2-[(2S)-2-aminopropyl]-5-chloro-3-methyl-N-(thiophen-2-ylmethyl)thieno[3,2-b]pyridin-7-amine](/img/structure/B10861940.png)